Pentafluorobenzene
CAS No.: 363-72-4
Cat. No.: VC21149288
Molecular Formula: C6HF5
Molecular Weight: 168.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 363-72-4 |
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Molecular Formula | C6HF5 |
Molecular Weight | 168.06 g/mol |
IUPAC Name | 1,2,3,4,5-pentafluorobenzene |
Standard InChI | InChI=1S/C6HF5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
Standard InChI Key | WACNXHCZHTVBJM-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES | C1=C(C(=C(C(=C1F)F)F)F)F |
Boiling Point | 85.7 °C |
Melting Point | -47.3 °C |
Introduction
Chemical Structure and Physical Properties
Structural Characteristics
Pentafluorobenzene consists of a benzene ring with five fluorine atoms substituting hydrogen atoms, leaving only one hydrogen atom on the ring. The molecular formula is C₆HF₅ with a molecular weight of 168.0642 g/mol . The compound is identified by the CAS Registry Number 363-72-4 and is also known by alternative names including 1,2,3,4,5-Pentafluorobenzene and Benzene, pentafluoro- .
Physical Properties
Pentafluorobenzene possesses distinctive physical properties that influence its behavior in chemical reactions and applications. The compound exists as a liquid at room temperature with specific physical characteristics detailed in Table 1.
Table 1: Physical Properties of Pentafluorobenzene
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 168.0642 | g/mol | |
ΔfH° (gas) | -806.0 ± 1.4 | kJ/mol | |
Boiling Point | 85-86 | °C | |
Refractive Index (n_D^23.8) | 1.4764 | - | |
State at Room Temperature | Liquid | - |
The compound's physical state and properties are crucial considerations for its handling and application in various chemical processes. The highly electronegative fluorine atoms significantly influence the electronic distribution within the molecule, affecting its reactivity and interaction with other chemical species .
Synthesis Methods
From Fluorohalobenzenes
Pentafluorobenzene can be synthesized from pentafluorohalobenzenes, particularly pentafluorobromobenzene. This precursor is typically obtained as one of the products from the synthesis of hexafluorobenzene through the pyrolysis of tribromofluoromethane . The isolation process involves eliminating various fluorobromo olefinic and saturated aliphatic compounds through additional pyrolysis steps, followed by fractionation to obtain relatively pure pentafluorobromobenzene .
Grignard Reaction Method
A well-documented synthesis route involves the Grignard reaction using pentafluorobromobenzene. In this method, magnesium turnings react with pentafluorobromobenzene in anhydrous ether, often with a crystal of iodine as an initiator. The reaction proceeds with local heating initially, followed by cooling in an ice-water bath during the addition of the remaining pentafluorobromobenzene . The resulting Grignard solution, which appears dark brown, is then processed to yield pentafluorobenzene .
The reaction sequence, as described in the literature, is as follows:
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Magnesium turnings (1 g, 0.041 g-atom) are placed in anhydrous ether (10 ml)
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Pentafluorobromobenzene (1 ml) is added with a small crystal of iodine
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Local heating initiates the reaction
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The mixture is cooled in an ice-water bath
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The remaining pentafluorobromobenzene (total 10 g, 0.04 mole) is added over 30 minutes
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The solution is allowed to warm to room temperature and stirred for an additional 30 minutes
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The Grignard solution is poured onto solidified carbon dioxide
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After 1 hour, 10% hydrochloric acid (100 ml) is added
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Pentafluorobenzene is isolated with a boiling point of 85-86°C and refractive index of 1.4764
Other Synthesis Methods
Pentafluorobenzene can also be prepared through the bromination or iodination of pentafluorobenzene in 65 percent oleum . Additionally, Friedel-Crafts reactions using pentafluorobenzene with methylene chloride and chloroform, employing aluminum chloride as a Lewis acid catalyst, have been reported to yield bis(pentafluorophenyl)methane and tris(pentafluorophenyl)methane in 77% and 92% yields, respectively .
Chemical Reactivity
Nucleophilic Aromatic Substitution
One of the most characteristic reactions of pentafluorobenzene is nucleophilic aromatic substitution. Unlike typical electrophilic substitution reactions observed with benzene, the electron-withdrawing fluorine atoms activate the ring toward nucleophilic attack. This reaction typically occurs at the para position relative to the hydrogen atom .
The high regioselectivity for para substitution has been demonstrated in various studies. For example, when pentafluorobenzene end-capped polythiophene derivatives (P3OT-PFB) undergo nucleophilic aromatic substitution with thiol nucleophiles, the reaction proceeds selectively at the para position. This selectivity is evidenced by the distinctive 19F NMR signals, showing two double doublet signals at −134.3 ppm and −138.5 ppm .
Importantly, despite the presence of multiple fluorine atoms on the ring, the nucleophilic substitution typically results in mono-substitution, even with excess nucleophiles and prolonged reaction times. This selective reactivity makes pentafluorobenzene particularly valuable for controlled functionalization strategies .
Catalytic Coupling Reactions
Pentafluorobenzene participates in various catalytic coupling reactions, particularly direct arylation processes. Research has demonstrated the coupling of pentafluorobenzene with 4-iodotoluene to form 4-(pentafluorophenyl)toluene using palladium catalysts .
A detailed mechanistic study of this reaction revealed complex speciation of both silver(I) and palladium(II) species during the catalytic process. The reaction involves:
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C-H activation of pentafluorobenzene
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Formation of palladium complexes as resting states
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Catalytic turnover to form the coupled product
The reaction kinetics follow a two-term rate law with dependence on [Pdtot/nPPh3]0.5, consistent with the dissociation of an off-cycle palladium dimer . This complex reaction mechanism highlights the intricate chemistry involved in utilizing pentafluorobenzene in catalytic systems.
Coordination Chemistry
Pentafluorobenzene and related compounds like hexafluorobenzene can form coordination complexes with transition metals, particularly palladium(0). These complexes involve η2-bonding between the metal and the π-system of the fluorinated arene . The binding strength of these complexes follows a specific order, with hexafluorobenzene showing stronger binding than benzene but weaker than cyclohexene, pyridine, benzaldehyde, and anthraquinone .
Interestingly, the bonding mechanism between hexafluorobenzene and palladium(0) differs fundamentally from that of benzene. While benzene follows the donor/acceptor picture of the Dewar-Chatt-Duncanson model, hexafluorobenzene binds essentially via the π-channel only, functioning as a π-analogue of Z-acceptor ligands .
Applications
Polymer End-Group Functionalization
Pentafluorobenzene has emerged as a versatile end-group for polymer functionalization, particularly for polythiophene derivatives. The pentafluorobenzene end-group can be introduced through in situ quenching of the polymerization reaction . This end-group serves as a molecular handle for further functionalization through nucleophilic aromatic substitution reactions.
The utility of the pentafluorobenzene end-group lies in its ability to undergo fast and selective para-fluorine substitution with various nucleophiles under mild conditions. This characteristic enables the quantitative tethering of diverse functional moieties to polymer backbones, including sensitive functional groups such as biotin or cross-linkable trimethoxysilane .
The mild reaction conditions required for these substitutions allow for:
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Introduction of sensitive functional moieties as end-groups
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Formation of diblock rod-coil polymers from equimolar reactants under transition metal-free conditions at room temperature
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Preparation of water-soluble polythiophenes end-capped with pentafluorobenzene via the hydrolysis of ester precursors
Biomedical Applications
Pentafluorobenzene derivatives have found significant applications in biomedical fields, particularly in diagnostics and theragnostics. These applications leverage the unique chemical properties of pentafluorobenzene to develop various tools and materials .
Recent developments include the use of pentafluorobenzene-derived molecules for:
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Diagnostic purposes through various mechanisms and interaction strategies
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Theragnostic applications combining therapeutic and diagnostic functions
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Development of biopolymers and bioactive materials
The versatility of pentafluorobenzene enables manifold reactions, improves material properties, and opens avenues for explorative research in the biomedical domain .
Electrolyte Additives
A notable application of pentafluorobenzene derivatives is in advanced energy storage systems. Specifically, pentafluorobenzene boronic acid (PFBBA), which contains –C6F5 and –B(OH)2 ligands, has been developed as an advanced additive for polyethylene oxide (PEO) based solid-state electrolytes .
This application addresses several limitations of conventional PEO-based electrolytes:
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Low room-temperature ion transport
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Narrow electrochemical window
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Unstable Li/PEO interfaces
Electrolytes containing 1.0% PFBBA have demonstrated optimal performance with:
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Ionic conductivity of 3.09 × 10−5 S cm−1 at 30°C
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Li+ ion transference number of 0.342
Pharmaceutical and Anesthetic Properties
Pentafluorobenzene has been reported to possess anesthetic properties and has been shown to potently and reversibly inhibit human α4β2 neuronal nicotinic acetylcholine receptors. This inhibition is dependent on drug hydrophobicity, as demonstrated in studies using Xenopus laevis oocytes . These properties suggest potential pharmaceutical applications, though further research is needed to fully explore this potential.
Hazard Type | Classification | GHS Code | Statement |
---|---|---|---|
Flammability | Flammable Liquid Category 2 | H225 | Highly flammable liquid and vapor |
Toxicity | Acute Toxicity (Oral) Category 4 | H302 | Harmful if swallowed |
The hazard assessment is based on multiple notifications to the ECHA C&L Inventory, with 91.3% of reports indicating high flammability (H225) and 82.6% indicating acute oral toxicity (H302) .
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